8-{[(E)-2-phenylethenyl]sulfanyl}quinoline
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Overview
Description
8-{[(E)-2-phenylethenyl]sulfanyl}quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound features a quinoline core with a sulfanyl group attached to an (E)-2-phenylethenyl moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(E)-2-phenylethenyl]sulfanyl}quinoline typically involves the reaction of quinoline-8-sulfenyl halides with alkenes. For example, quinoline-8-sulfenyl chloride can react with (E)-2-phenylethenyl halides under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[(E)-2-phenylethenyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-{[(E)-2-phenylethenyl]sulfanyl}quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-{[(E)-2-phenylethenyl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. The anticancer effects are believed to result from its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
8-Aminoquinoline: Used in the treatment of malaria.
8-Mercaptoquinoline: Exhibits similar chemical reactivity due to the presence of a sulfanyl group.
Uniqueness
8-{[(E)-2-phenylethenyl]sulfanyl}quinoline stands out due to its unique combination of a quinoline core with a phenylethenyl sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13NS |
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Molecular Weight |
263.4 g/mol |
IUPAC Name |
8-[(E)-2-phenylethenyl]sulfanylquinoline |
InChI |
InChI=1S/C17H13NS/c1-2-6-14(7-3-1)11-13-19-16-10-4-8-15-9-5-12-18-17(15)16/h1-13H/b13-11+ |
InChI Key |
RIEYZFQTLWIXPH-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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